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Compound of Interest

Compound Name: 2-Propylbenzo[d]thiazole

Cat. No.: B101001 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Propylbenzo[d]thiazole, a heterocyclic compound of interest in medicinal chemistry and

materials science. This document compiles available Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to

aid in the characterization and analysis of this molecule.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and

Mass Spectrometry for 2-Propylbenzo[d]thiazole.

Table 1: ¹H NMR Spectral Data of 2-Propylbenzo[d]thiazole
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

8.02 d 8.1 1H Ar-H

7.87 d 7.9 1H Ar-H

7.47 ddd 8.1, 7.2, 1.2 1H Ar-H

7.35 ddd 7.9, 7.2, 1.1 1H Ar-H

3.16 t 7.5 2H -CH₂-CH₂-CH₃

1.95 sextet 7.5 2H -CH₂-CH₂-CH₃

1.05 t 7.5 3H -CH₂-CH₂-CH₃

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectral Data of 2-Propylbenzo[d]thiazole

Chemical Shift (δ) ppm Assignment

171.2 C=N

153.0 Ar-C

135.2 Ar-C

126.0 Ar-CH

124.8 Ar-CH

122.5 Ar-CH

121.5 Ar-CH

38.0 -CH₂-CH₂-CH₃

22.8 -CH₂-CH₂-CH₃

13.9 -CH₂-CH₂-CH₃
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Solvent: CDCl₃, Frequency: 100 MHz

Table 3: Infrared (IR) Spectroscopy Data of 2-Propylbenzo[d]thiazole

Wavenumber (cm⁻¹) Intensity Assignment

3060 Weak Aromatic C-H Stretch

2960, 2930, 2870 Medium Aliphatic C-H Stretch

1560, 1460, 1430 Medium-Strong Aromatic C=C Stretch

1510 Medium C=N Stretch

750, 725 Strong
Aromatic C-H Bend (ortho-

disubstituted)

Sample Preparation: KBr Pellet

Table 4: Mass Spectrometry (MS) Data of 2-Propylbenzo[d]thiazole

m/z Relative Intensity (%) Assignment

177 100 [M]⁺ (Molecular Ion)

149 80 [M - C₂H₄]⁺

135 40 [M - C₃H₆]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are outlined

below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of 2-Propylbenzo[d]thiazole was dissolved in

0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as
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an internal standard. The solution was transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz

spectrometer.

¹H NMR Spectroscopy Parameters:

Frequency: 400 MHz

Solvent: CDCl₃

Temperature: 298 K

Number of Scans: 16

Relaxation Delay: 1.0 s

Pulse Width: 30°

¹³C NMR Spectroscopy Parameters:

Frequency: 100 MHz

Solvent: CDCl₃

Temperature: 298 K

Number of Scans: 1024

Relaxation Delay: 2.0 s

Pulse Program: Proton-decoupled

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of 2-Propylbenzo[d]thiazole was thoroughly ground with

spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle. The mixture was

then pressed into a thin, transparent pellet using a hydraulic press.
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Instrumentation: The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR

spectrometer.

Parameters:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16

Mode: Transmittance

Mass Spectrometry (MS)
Instrumentation: Mass spectral data was obtained using a gas chromatograph coupled to a

mass spectrometer (GC-MS). An Agilent 7890B GC system coupled to an Agilent 5977A MSD

was used.

Gas Chromatography (GC) Conditions:

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

Inlet Temperature: 250 °C

Oven Program: Initial temperature of 50 °C, held for 2 min, then ramped at 10 °C/min to 280

°C, and held for 5 min.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometry (MS) Conditions:

Ionization Mode: Electron Ionization (EI)

Ionization Energy: 70 eV

Source Temperature: 230 °C

Quadrupole Temperature: 150 °C
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Mass Range: m/z 40-550

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the

spectroscopic data presented in this guide.

Sample Preparation

Spectroscopic Analysis

Data Processing and Interpretation

Final Characterization

Synthesis of 2-Propylbenzo[d]thiazole

Purification

NMR Spectroscopy (1H, 13C) IR Spectroscopy Mass Spectrometry

NMR Spectral Analysis IR Spectral Analysis MS Spectral Analysis

Structural Elucidation
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General workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Propylbenzo[d]thiazole: A
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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